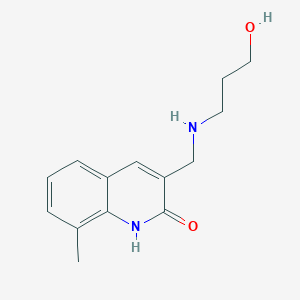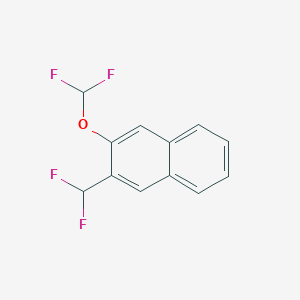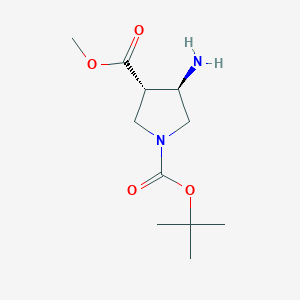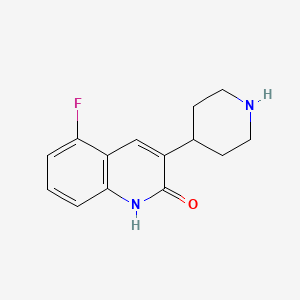
1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It is characterized by the presence of a benzyl group substituted with chlorine and fluorine atoms, attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane typically involves the reaction of 2-chloro-5-fluorobenzyl bromide with 1,4-diazepane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
Starting Material: 2-chloro-5-fluorobenzyl bromide
Reagent: 1,4-diazepane
Solvent: Anhydrous conditions are preferred to avoid hydrolysis.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: A base such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and high yield. The purification of the product is achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding alcohols or acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting the central nervous system.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Research: It is used as a tool compound in biological studies to understand its effects on various biological pathways.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain receptors or enzymes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-4-fluorobenzyl)-1,4-diazepane
- 1-(2-Chloro-3-fluorobenzyl)-1,4-diazepane
- 1-(2-Chloro-6-fluorobenzyl)-1,4-diazepane
Uniqueness
1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane is unique due to the specific positioning of the chlorine and fluorine atoms on the benzyl group. This unique substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H16ClFN2 |
|---|---|
Molecular Weight |
242.72 g/mol |
IUPAC Name |
1-[(2-chloro-5-fluorophenyl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C12H16ClFN2/c13-12-3-2-11(14)8-10(12)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |
InChI Key |
FZXAVMXTUXEOHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC(=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
![2-Bromo-4-methylene-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B11867180.png)
![1-(2-Hydroxyethyl)-2-methylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11867190.png)



![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)

![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)

![Ethyl 8-methyl-3-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11867232.png)

